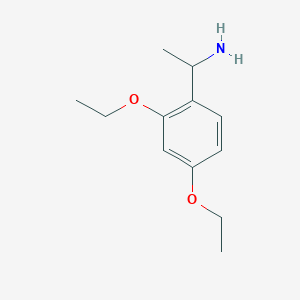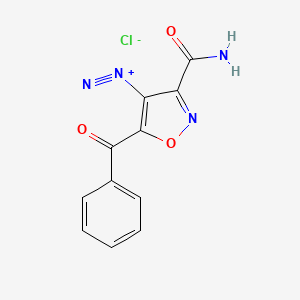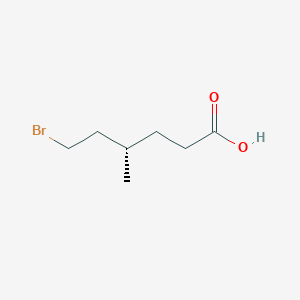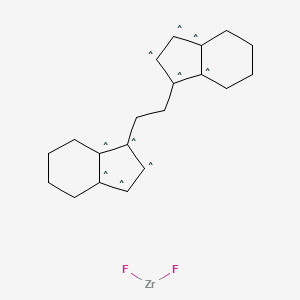
3,7-Dimethoxy-2,3-dihydro-5H-1,4-benzodioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimetoxi-2,3-dihidro-5H-1,4-benzodioxepina es un compuesto químico perteneciente a la clase de las benzodioxepinas. Estos compuestos se caracterizan por un anillo de benceno fusionado a un anillo de dioxepina. La presencia de grupos metoxi en las posiciones 3 y 7 se suma a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,7-Dimetoxi-2,3-dihidro-5H-1,4-benzodioxepina normalmente implica la ciclización de precursores adecuados en condiciones específicas. Un método común implica la reacción de 3,4-dimetoxi-fenol con etilenglicol en presencia de un catalizador ácido para formar el intermedio, que luego se cicliza para producir el compuesto objetivo. Las condiciones de reacción a menudo incluyen calentamiento y el uso de solventes como tolueno o diclorometano.
Métodos de producción industrial
La producción industrial de 3,7-Dimetoxi-2,3-dihidro-5H-1,4-benzodioxepina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Los catalizadores y los solventes se eligen para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
3,7-Dimetoxi-2,3-dihidro-5H-1,4-benzodioxepina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo aromático, especialmente en las posiciones orto a los grupos metoxi. Los reactivos comunes incluyen halógenos y agentes de nitración.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Halógenos (cloro, bromo) en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Quinonas y compuestos relacionados.
Reducción: Derivados dihidro.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
3,7-Dimetoxi-2,3-dihidro-5H-1,4-benzodioxepina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se ha investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 3,7-Dimetoxi-2,3-dihidro-5H-1,4-benzodioxepina implica su interacción con objetivos moleculares específicos. El compuesto puede interactuar con enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías de estrés oxidativo, ejerciendo así efectos antioxidantes. Las vías moleculares y los objetivos exactos aún están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
- 6,7-Dimetoxi-1,4-dihidro-3H-2-benzopiran-3-ona
- 4,7-Dimetoxi-5-metil-1,3-benzodioxol
- 6,7-Dimetoxi-3,4-dihidroisoquinolina
Unicidad
3,7-Dimetoxi-2,3-dihidro-5H-1,4-benzodioxepina es única debido a su patrón de sustitución específico y estructura cíclica, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
600708-79-0 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3,7-dimethoxy-3,5-dihydro-2H-1,4-benzodioxepine |
InChI |
InChI=1S/C11H14O4/c1-12-9-3-4-10-8(5-9)6-15-11(13-2)7-14-10/h3-5,11H,6-7H2,1-2H3 |
Clave InChI |
WQAJRUDGPMSCHH-UHFFFAOYSA-N |
SMILES canónico |
COC1COC2=C(CO1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-](/img/structure/B12588198.png)
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)

![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)






